molecular formula C8H16ClNO3S B13221496 [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride

[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride

Cat. No.: B13221496
M. Wt: 241.74 g/mol
InChI Key: JBOULDJLPGPDJX-UHFFFAOYSA-N
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Description

[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a morpholine derivative that contains a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride typically involves the reaction of morpholine derivatives with methanesulfonyl chloride. One common method includes the following steps:

    Starting Material: 4-(Propan-2-yl)morpholine.

    Reagent: Methanesulfonyl chloride.

    Solvent: Anhydrous dichloromethane.

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds as follows: [ \text{4-(Propan-2-yl)morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfonyl Hydrides: Produced through reduction reactions.

Scientific Research Applications

[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry due to their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.

    4-(Propan-2-yl)morpholine: The parent morpholine derivative without the sulfonyl chloride group.

    N-Methylmorpholine N-oxide: Another morpholine derivative with different reactivity.

Uniqueness

[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is unique due to its combination of the morpholine ring and the methanesulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide bonds is particularly advantageous in the development of pharmaceuticals and other bioactive compounds.

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

(4-propan-2-ylmorpholin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-7(2)10-3-4-13-8(5-10)6-14(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

JBOULDJLPGPDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC(C1)CS(=O)(=O)Cl

Origin of Product

United States

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